![molecular formula C17H15FN2O B2695904 N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine CAS No. 1977637-98-1](/img/structure/B2695904.png)
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine, also known as FMISO, is a radiopharmaceutical compound that has gained significant attention in the field of medical imaging. FMISO is a positron emission tomography (PET) tracer that is used to visualize hypoxic regions in tissues. Hypoxia is a condition where the oxygen supply to tissues is inadequate, which can lead to the development of various diseases. FMISO has been extensively studied for its potential applications in cancer diagnosis and treatment.
Mecanismo De Acción
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine is a nitroimidazole derivative that is selectively taken up by hypoxic cells. The mechanism of uptake is based on the fact that hypoxic cells have a lower oxygen concentration, which creates a favorable environment for the reduction of nitroimidazole compounds. The reduced form of this compound binds covalently to cellular macromolecules, such as DNA and proteins, which allows for its detection using PET imaging.
Biochemical and Physiological Effects:
This compound is a relatively safe compound, with no significant adverse effects reported in clinical studies. The compound has a half-life of approximately 2 hours, which allows for its rapid clearance from the body. This compound is metabolized by the liver and excreted through the kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine PET imaging has several advantages over other imaging modalities. It is a non-invasive technique that allows for the detection of hypoxic regions in tumors with high sensitivity and specificity. This compound PET imaging can also provide information on the spatial distribution of hypoxia within tumors, which can help in treatment planning. However, this compound PET imaging has some limitations, such as its limited availability and high cost. Additionally, this compound PET imaging requires specialized equipment and expertise, which may not be available in all medical centers.
Direcciones Futuras
There are several future directions for the use of N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine in medical imaging. One potential application is in the monitoring of cancer treatment response. This compound PET imaging can help assess the effectiveness of various cancer treatments, such as immunotherapy and targeted therapy. Another future direction is in the development of new hypoxia-targeting compounds that can be used in combination with this compound PET imaging. These compounds can potentially improve the accuracy of hypoxia detection and enhance the therapeutic efficacy of cancer treatments. Finally, there is a need for larger clinical studies to validate the clinical utility of this compound PET imaging in various cancer types and stages.
In conclusion, this compound is a promising radiopharmaceutical compound that has potential applications in cancer diagnosis and treatment. Its selective uptake by hypoxic cells allows for the detection of hypoxic regions in tumors, which can provide valuable information for treatment planning and monitoring. Further research is needed to fully explore the potential of this compound in medical imaging and cancer therapy.
Métodos De Síntesis
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine is synthesized by reacting 5-methoxyisoquinoline with 4-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The reaction yields the desired product, which is then purified using column chromatography. The final product is a white crystalline powder with a purity of more than 98%.
Aplicaciones Científicas De Investigación
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine has been extensively studied for its potential applications in cancer diagnosis and treatment. PET imaging using this compound can help identify hypoxic regions in tumors, which are associated with poor prognosis and resistance to therapy. This compound has been used to evaluate the effectiveness of various cancer treatments, such as chemotherapy and radiation therapy. This compound PET imaging can also help in the early detection of cancer and in the assessment of tumor aggressiveness.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-21-16-4-2-3-15-14(16)9-10-19-17(15)20-11-12-5-7-13(18)8-6-12/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMJLRYTOQDZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)
![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)
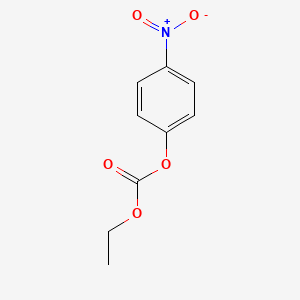
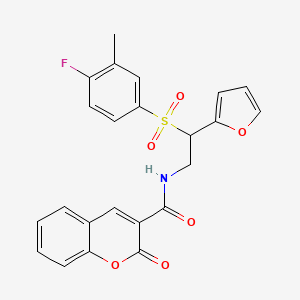
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)
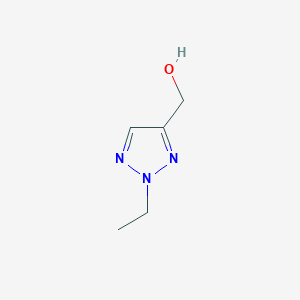

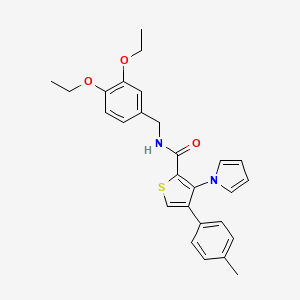
![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)
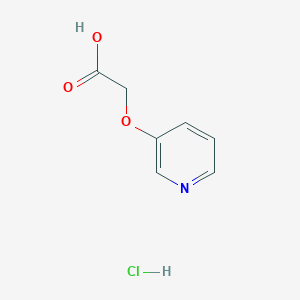

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)
